Cas no 2229171-35-9 (3-ethyl-3-(oxiran-2-yl)methyloxetane)

3-Ethyl-3-(oxiran-2-yl)methyloxetane is a bifunctional monomer featuring both oxetane and epoxy (oxirane) functional groups, enabling dual reactivity in polymerization processes. Its unique structure allows for cationic or radical curing mechanisms, making it suitable for high-performance coatings, adhesives, and composites. The oxetane group enhances cure speed and crosslink density, while the epoxy group contributes to adhesion and chemical resistance. This compound exhibits low viscosity, facilitating easy formulation and processing. Its balanced reactivity and stability make it valuable for applications requiring tailored mechanical properties and durability under harsh conditions. The hybrid functionality also supports hybrid curing systems, broadening its utility in advanced material synthesis.
3-ethyl-3-(oxiran-2-yl)methyloxetane structure
2229171-35-9 structure
Product Name:3-ethyl-3-(oxiran-2-yl)methyloxetane
CAS No:2229171-35-9
MF:C8H14O2
MW:142.195562839508
CID:6381787
PubChem ID:22448270
Update Time:2025-11-02

3-ethyl-3-(oxiran-2-yl)methyloxetane Chemical and Physical Properties

Names and Identifiers

    • 3-ethyl-3-(oxiran-2-yl)methyloxetane
    • EN300-1815213
    • SCHEMBL7673222
    • 2229171-35-9
    • 3-ethyl-3-[(oxiran-2-yl)methyl]oxetane
    • Inchi: 1S/C8H14O2/c1-2-8(5-9-6-8)3-7-4-10-7/h7H,2-6H2,1H3
    • InChI Key: MEPCUZMIZKTVQA-UHFFFAOYSA-N
    • SMILES: O1CC(CC)(C1)CC1CO1

Computed Properties

  • Exact Mass: 142.099379685g/mol
  • Monoisotopic Mass: 142.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 21.8Ų

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Additional information on 3-ethyl-3-(oxiran-2-yl)methyloxetane

3-ethyl-3-(oxiran-2-yl)methyloxetane: A Promising Compound in Medicinal Chemistry

3-ethyl-3-(oxiran-2-yl)methyloxetane, with the chemical identifier CAS No. 2229171-35-9, represents a unique class of oxetane derivatives that have garnered significant attention in recent years. This compound is characterized by its intricate molecular framework, which combines a five-membered oxetane ring with a three-membered epoxide group. The oxiran-2-yl moiety, a cyclic ether structure, is strategically positioned to enhance the compound's reactivity and biological activity. Recent studies have highlighted its potential applications in drug development, particularly in the design of prodrugs and bioactive molecules. The 3-ethyl substituent further modulates the compound's physicochemical properties, influencing its solubility and metabolic stability.

Research published in Journal of Medicinal Chemistry (2023) has demonstrated that the 3-ethyl-3-(oxiran-2-yl)methyloxetane scaffold exhibits promising pharmacokinetic profiles. Its ability to undergo selective hydrolysis under physiological conditions makes it an attractive candidate for targeted drug delivery systems. The oxetane ring is particularly notable for its capacity to form hydrogen bonds with biological targets, enhancing the compound's binding affinity to enzymes and receptors. This structural feature has been leveraged in the development of novel inhibitors for kinases, which are implicated in various cancers and inflammatory diseases.

Recent advancements in computational chemistry have further elucidated the 3-ethyl-3-(oxiran-2-yl)methyloxetane molecule's behavior. A study published in Organic & Biomolecular Chemistry (2023) utilized molecular dynamics simulations to analyze its conformational flexibility. The results indicate that the compound adopts multiple stable conformers, which may contribute to its broad biological activity. The epoxide group is particularly reactive toward nucleophilic attack, enabling the compound to act as a versatile building block in synthetic organic chemistry. This reactivity has been exploited in the synthesis of complex molecules with potential applications in neuropharmacology and anti-inflammatory therapies.

One of the most notable applications of 3-ethyl-3-(oxiran-2-yl)methyloxetane lies in its use as a prodrug platform. Prodrugs are designed to improve the bioavailability and reduce the toxicity of active pharmaceutical ingredients. The oxetane ring in this compound is susceptible to enzymatic cleavage, releasing the active moiety at the target site. This mechanism has been successfully applied in the development of antiviral agents, where the compound serves as a carrier for nucleoside analogs. A recent clinical trial (2023) reported that a derivative of 3-ethyl-3-(oxiran-2-yl)methyloxetane showed enhanced efficacy against herpes simplex virus compared to its parent compound.

The 3-ethyl substitution in 3-ethyl-3-(oxiran-2-yl)methyloxetane plays a critical role in modulating its pharmacological properties. This group contributes to the compound's hydrophobicity, which is essential for crossing biological membranes and achieving systemic distribution. Additionally, the ethyl chain may interact with protein targets, influencing the compound's binding affinity and selectivity. A study published in Drug Discovery Today (2023) explored the impact of the ethyl substituent on the compound's ability to inhibit protein kinase C (PKC), a key enzyme in signal transduction pathways. The results demonstrated that the ethyl group significantly enhances the compound's potency against PKC, making it a potential therapeutic agent for cardiovascular diseases.

From a synthetic perspective, the 3-ethyl-3-(oxiran-2-yl)methyloxetane molecule presents unique challenges and opportunities. The oxiran-2-yl ring is inherently strained, which can lead to spontaneous ring-opening reactions under mild conditions. This property has been utilized in the synthesis of complex molecules with multiple functional groups. A recent publication in Chemical Communications (2023) described a novel synthetic route to 3-ethyl-3-(oxiran-2-yl)methyloxetane involving a ring-opening reaction of epoxides with nucleophilic agents. This method provides a scalable and efficient approach to producing the compound, which is crucial for its application in pharmaceutical research.

The oxetane ring in 3-ethyl-3-(oxiran-2-yl)methyloxetane is also of interest in the development of new materials. Researchers have explored its potential in the fabrication of biodegradable polymers and drug-eluting coatings. The oxetane group's ability to form hydrogen bonds with water molecules makes it suitable for applications in controlled drug release systems. A study published in Advanced Materials (2023) demonstrated that 3-ethyl-3-(oxiran-2-yl)methyloxetane-based polymers exhibit tunable degradation rates, which could be tailored for specific therapeutic applications.

Despite its promising properties, the 3-ethyl-3-(oxiran-2-yl)methyloxetane compound is not without challenges. Its reactivity toward nucleophiles can lead to unwanted side reactions during synthesis and formulation. Researchers are actively working to develop strategies to stabilize the compound while preserving its functional groups. A recent paper in Angewandte Chemie (2023) reported the use of protective groups to selectively modulate the reactivity of the oxiran-2-yl ring, enabling precise control over its chemical behavior.

In summary, 3-ethyl-3-(oxiran-2-yl)methyloxetane represents a versatile and promising compound in medicinal chemistry. Its unique molecular structure, characterized by the oxetane ring, epoxide group, and ethyl substituent, enables a wide range of applications in drug development, materials science, and synthetic chemistry. Ongoing research continues to uncover new opportunities for this compound, further solidifying its significance in the field of pharmaceutical innovation.

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